Nosylate
Description
Properties
Molecular Formula |
C6H4NO5S- |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
4-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1 |
InChI Key |
SPXOTSHWBDUUMT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Nosylate as a Protecting Group
The nosyl group serves as an effective protecting group in organic synthesis, particularly for amines and alcohols. Its stability under various reaction conditions makes it a preferred choice for protecting sensitive functional groups during multi-step syntheses.
Key Studies
- A study showcased the use of the nosyl group as a functional protecting group in a Michael/Smiles tandem process. This method facilitated the synthesis of complex polycyclic and heterocyclic systems found in natural products while maintaining the integrity of sensitive moieties .
- The nosyl group was employed to mask reactivity and provide desired structures for final targets, demonstrating its compatibility with green chemistry principles and atom economy .
Polymer Chemistry Applications
This compound's role in polymer chemistry is significant due to its ability to act as an end-functional group in polymer synthesis. It enhances the versatility of polymers by enabling further functionalization.
Polyisobutylene Studies
- Research indicated that polyisobutylene (PIB) can be effectively modified using nosyl chloride to create end-functionalized polymers. The study revealed that the sulfonylation process could yield PIBs with high nosyl functionalities, which are essential for subsequent substitution reactions .
- The investigation into the conditions affecting nosylation efficiency provided insights into optimizing reactions for high yields of nosylated PIBs, thus expanding their application potential in creating novel macromolecular materials .
Organic Synthesis and Reaction Mechanisms
Nosylates are increasingly recognized for their utility in organic synthesis, particularly as leaving groups in nucleophilic substitution reactions.
Synthesis Techniques
- A prominent application involves using aryl nosylates in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This method has shown improved reactivity and selectivity compared to traditional leaving groups .
- The unique stability of nosylates allows for their use in various coupling reactions, making them valuable intermediates in synthesizing complex organic molecules .
Case Study 1: Synthesis of Enantiomers
In a detailed study, this compound was utilized as a reagent for synthesizing enantiomers. The research highlighted its effectiveness in achieving high yields while maintaining stereochemical integrity .
Case Study 2: Polymer Functionalization
Another significant study focused on the systematic investigation of reaction conditions for the tosylation and nosylation of hydroxyl-terminated PIBs. The findings emphasized the importance of reaction parameters in achieving high end-functionalities necessary for further polymer modifications .
Data Tables
Comparison with Similar Compounds
Key Findings :
- This compound’s nitro group enhances leaving group ability, enabling faster solvolysis and higher yields in fluorination .
- In azulene-derived substrates, this compound derivatives (e.g., 2-(6-azulyl)ethyl this compound) undergo acetolysis 10<sup>13.5</sup> times faster than tosylates, attributed to reduced transition-state strain .
- Tosylates are more cost-effective for large-scale industrial applications but less efficient in low-temperature or stereosensitive reactions .
This compound vs. Triflate
Key Findings :
- Triflates are superior in reactions requiring extreme leaving group ability (e.g., cross-couplings with aryl chlorides) but are prohibitively costly for large-scale use .
- Nosylates offer a balance of reactivity, stability, and cost, making them ideal for radiopharmaceutical synthesis and controlled polymerizations .
Q & A
Synthesizing Conflicting Evidence on this compound’s Role in Prodrug Activation
- Methodological Approach : Create an evidence matrix categorizing studies by methodology (e.g., in vitro vs. clinical). Use Cochran’s Q test to assess heterogeneity and subgroup analysis to identify consensus. Propose a unified mechanistic model validated by kinetic isotope effects .
Resources for Robust Research Design
- Literature Review : Leverage Web of Science’s "KeyWords Plus" and Inspec’s controlled vocabulary for comprehensive retrieval .
- Data Integrity : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data curation. Use platforms like Zenodo for public archiving .
- Ethical Compliance : Align experimental protocols with institutional review boards (IRBs), particularly for in vivo toxicology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
